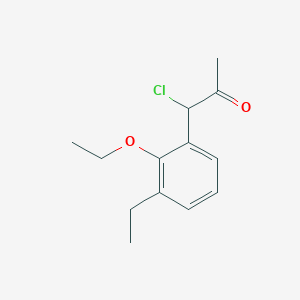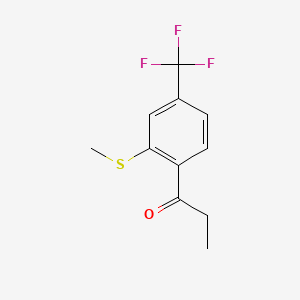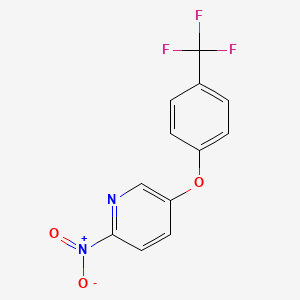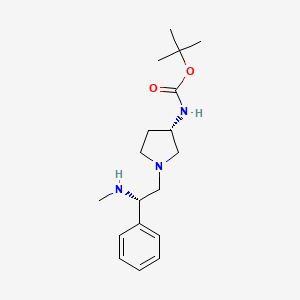
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO2 It is a chlorinated ketone, characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where chloroacetone is reacted with 2-ethoxy-3-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure high yield and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of solid acid catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other chlorinated ketones. Phenylacetone, for example, has a similar structure but lacks the chloro and ethoxy groups, which can significantly influence its chemical properties and reactivity. The presence of these functional groups in this compound makes it unique and potentially more versatile in certain applications.
Similar compounds include:
Phenylacetone: A simpler ketone with a phenyl group.
1-Chloro-1-phenylpropan-2-one: A chlorinated ketone without the ethoxy group.
2-Ethoxy-1-phenylpropan-2-one: A ketone with an ethoxy group but lacking the chloro group.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-7-6-8-11(12(14)9(3)15)13(10)16-5-2/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
LLOWNNNYRJFEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)

![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)

